4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine is an organoheterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms. It has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-5,6-dimethylthiophene-3-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, which is then reacted with guanidine to yield the desired thienopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can have different functional groups attached to the nitrogen or sulfur atoms .
Scientific Research Applications
4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Employed in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-4-7-12-9(11)8-5(2)6(3)14-10(8)13-7/h4H2,1-3H3 |
InChI Key |
FIDNDPSQZHDSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=N1)Cl |
Origin of Product |
United States |
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